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molecular formula C10H6N2O B103104 3-formyl-1H-indole-5-carbonitrile CAS No. 17380-18-6

3-formyl-1H-indole-5-carbonitrile

Cat. No. B103104
M. Wt: 170.17 g/mol
InChI Key: NVBCFOQYDFKXJJ-UHFFFAOYSA-N
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Patent
US06180627B2

Procedure details

Phophoyl chloride (4.24 ml, 45.48 mmol) was added dropwise to dimethylformamide (3.52 ml, 45.48 mmol) and stirred for 30 mins at room temperature. A solution of 1H-indole-5-carbonitrile (5.39 g, 37.9 mmol) in dimethylformamide (10 ml) was added dropwise. A solid precipitated, further dimethylformamide (10 ml) was added to aid stirring and the reaction mixture was then stirred at room temperature for 3 hr. Water was s added to quench the reaction mixture which was then stirred for 18 hr. The stirring was stopped and the reaction mixture was left to stand, after 24 hr a pink solid had precipitated in the organic layer. The layers were separated and organic layer filtered, washed with water and dried to give the desired product (5.44 g, 84%). 1H NMR (DMSO) δ 7.60-7.80 (m, 2H), 8.20-8.30 (m, 2H), 10.00 (s, 1H), 12.20-12.35 (s, br, 1H).
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl-].[NH:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.CN(C)[CH:15]=[O:16]>>[CH:15]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([C:11]#[N:12])[CH:6]=2)[NH:2][CH:3]=1)=[O:16]

Inputs

Step One
Name
Quantity
4.24 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
3.52 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.39 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 mins at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitated
ADDITION
Type
ADDITION
Details
further dimethylformamide (10 ml) was added to aid
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at room temperature for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to quench the reaction mixture which
STIRRING
Type
STIRRING
Details
was then stirred for 18 hr
Duration
18 h
WAIT
Type
WAIT
Details
the reaction mixture was left
WAIT
Type
WAIT
Details
to stand, after 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a pink solid had precipitated in the organic layer
CUSTOM
Type
CUSTOM
Details
The layers were separated
FILTRATION
Type
FILTRATION
Details
organic layer filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.44 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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